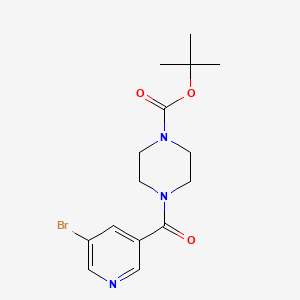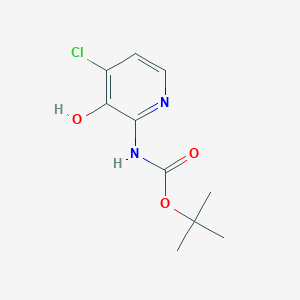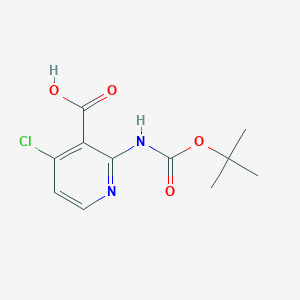
N,N-Diethyl-p-toluidine
Vue d'ensemble
Description
N,N-Diethyl-p-toluidine is an organic compound . It is used as a polymerization catalyst for polyesters, acrylate, and epoxy resins. It also serves as a hardener for dental cements and in adhesives .
Molecular Structure Analysis
The molecular formula of N,N-Diethyl-p-toluidine is C11H17N . The exact molecular structure is not detailed in the available resources.Chemical Reactions Analysis
N,N-Diethyl-p-toluidine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
N,N-Diethyl-p-toluidine is a liquid at 20°C with a density of 0.94 g/cm3 . It has a boiling point of 230°C and a flash point of 102°C . It is practically insoluble in water but soluble in ether and alcohol .Applications De Recherche Scientifique
Polymerization Catalyst
“N,N-Diethyl-p-toluidine” is used as a polymerization catalyst in the production of various types of resins . These include polyesters , polyacrylates , and epoxy resins . As a catalyst, it speeds up the polymerization process without being consumed, making it a vital component in the manufacturing of these materials.
Dental Applications
In the field of dentistry, “N,N-Diethyl-p-toluidine” serves as a hardener for dental cements . Dental cements are crucial for various dental procedures such as filling cavities, fixing prosthetic devices, and sealing areas to prevent tooth decay. The hardening property ensures the durability and longevity of these applications.
Adhesive Manufacturing
“N,N-Diethyl-p-toluidine” is also used in the production of adhesives . Its chemical properties contribute to the adhesive’s ability to bond surfaces together. This makes it a key ingredient in various types of industrial glues.
Photographic Chemicals
This compound serves as an intermediate for photographic chemicals . In photography, chemicals are used in the development process to produce images from film. “N,N-Diethyl-p-toluidine” plays a role in the synthesis of these chemicals.
Cosmetics Industry
“N,N-Diethyl-p-toluidine” finds its application in the cosmetics industry, specifically in the production of artificial fingernail preparations . It contributes to the hardening and durability of artificial nails, making them a popular choice for manicure treatments.
Colorants and Pharmaceuticals
Lastly, “N,N-Diethyl-p-toluidine” is used in the production of colorants and pharmaceuticals . In colorants, it can contribute to the synthesis of dyes. In pharmaceuticals, it can serve as an intermediate in the synthesis of various drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
N,N-Diethyl-p-toluidine primarily targets benzophenones . Benzophenones are an important class of compounds that include derivatives of benzophenone radicals contained in biologically active compounds such as vitamins, steroids, hormones, antibiotics, and plastoquinones .
Mode of Action
N,N-Diethyl-p-toluidine interacts with its targets through a process known as photoreduction . This process involves the transfer of an electron and then a proton, or the transfer of a hydrogen atom in one stage . The interaction between N,N-Diethyl-p-toluidine and benzophenones is identified from the effects of induced dynamic nuclear polarization (CIDNP) .
Biochemical Pathways
The primary biochemical pathway affected by N,N-Diethyl-p-toluidine is the photoreduction of benzophenones . This process plays a key role in various chemical and biological processes, including photosynthesis, various enzymatic reactions, and energy devices such as solar cells .
Pharmacokinetics
It is known that the compound has a boiling point of 103 °c (10 mmhg), a density of 092 g/cm³, and is practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The primary result of the action of N,N-Diethyl-p-toluidine is the photoreduction of benzophenones . This process can lead to the formation of benzophenone radicals, which are found in various biologically active compounds .
Action Environment
The action of N,N-Diethyl-p-toluidine can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated place, away from heat sources and oxidizing agents . Additionally, it is a flammable substance and should be kept away from open flames and hot surfaces . The compound can cause irritation to the eyes and skin, and it has a certain level of toxicity, so appropriate ventilation and personal protective measures should be taken when handling it .
Propriétés
IUPAC Name |
N,N-diethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNHYJTVPWVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060622 | |
| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N-Diethyl-p-toluidine | |
CAS RN |
613-48-9 | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-diethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY8K8QXX9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N,N-Diethyl-p-toluidine in photochemical reactions with benzophenone?
A1: N,N-Diethyl-p-toluidine acts as an electron donor in photoreduction reactions with benzophenone. Upon excitation of benzophenone with UV light, an electron transfer occurs from N,N-Diethyl-p-toluidine to the excited benzophenone molecule, forming a geminate ion pair. This ion pair then undergoes intra-pair proton transfer, ultimately yielding the benzophenone ketyl radical. Studies have shown that the rate of proton transfer within this ion pair is influenced by the oxidation potential of the tertiary aromatic amine involved, with lower oxidation potentials leading to slower proton transfer rates [].
Q2: Can N,N-Diethyl-p-toluidine be detected in trace amounts, and what applications does this have?
A2: Yes, N,N-Diethyl-p-toluidine can be detected at very low concentrations using Ion Mobility Spectrometry (IMS). [] demonstrated a detection limit of 0.05 ppb for this compound. This high sensitivity makes IMS with N,N-Diethyl-p-toluidine as a reference useful for field testing, such as monitoring air quality in chemical plants.
Q3: How does N,N-Diethyl-p-toluidine interact with transition metals in complex formation?
A3: N,N-Diethyl-p-toluidine can act as a ligand in the formation of mixed-ligand complexes with transition metals. Research has shown its coordination to Chromium(I) in the presence of potassium pentacyanonitrosylchromate(I) monohydrate. [] This results in the formation of a complex with the formula [Cr(NO)(CN)2(L)2(H2O)], where L represents N,N-Diethyl-p-toluidine. The complex adopts an octahedral structure, with N,N-Diethyl-p-toluidine ligands occupying trans positions in the equatorial plane.
Q4: Are there any applications of N,N-Diethyl-p-toluidine in materials science?
A4: Yes, N,N-Diethyl-p-toluidine has been utilized as an accelerant in the development of high-temperature resistant anaerobic adhesives. [] The specific role of N,N-Diethyl-p-toluidine in this context is as a primary accelerant, contributing to the curing process of the adhesive.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)


![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)





![5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline](/img/structure/B1293453.png)
